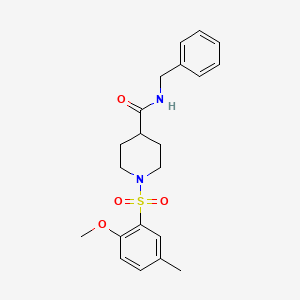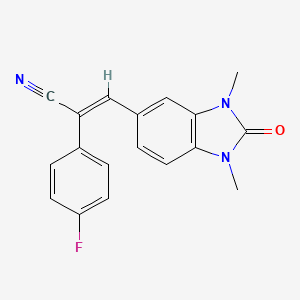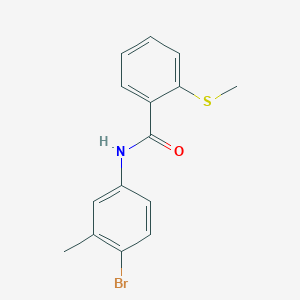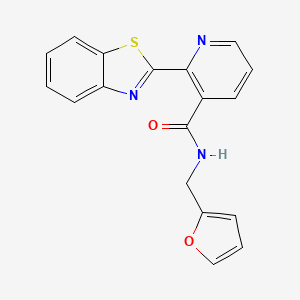amino]benzamide](/img/structure/B3594499.png)
N-cyclopentyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
描述
N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopentyl group, a methoxyphenyl group, and a sulfonyl-methylamino group attached to a benzamide core, making it a versatile molecule for chemical modifications and functional studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with cyclopentanone in the presence of a suitable catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with methylamine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.
Reduction: The sulfonyl group can be reduced to a sulfide, which may change the compound’s electronic properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamide derivatives.
科学研究应用
N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functional polymers.
作用机制
The mechanism of action of N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to the active site of enzymes, while the methoxyphenyl group can enhance the compound’s affinity and specificity. The cyclopentyl group may contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
- N-cyclopentyl-4-[(4-chlorophenyl)sulfonylamino]benzamide
- N-cyclopentyl-4-[(4-hydroxyphenyl)sulfonylamino]benzamide
- N-cyclopentyl-4-[(4-nitrophenyl)sulfonylamino]benzamide
Comparison:
- N-cyclopentyl-4-[(4-chlorophenyl)sulfonylamino]benzamide: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s reactivity and potential biological activity.
- N-cyclopentyl-4-[(4-hydroxyphenyl)sulfonylamino]benzamide: The hydroxy group can enhance the compound’s solubility and hydrogen bonding capability, potentially affecting its interaction with biological targets.
- N-cyclopentyl-4-[(4-nitrophenyl)sulfonylamino]benzamide: The nitro group can introduce electron-withdrawing effects, impacting the compound’s electronic properties and reactivity.
N-cyclopentyl-4-[(4-methoxyphenyl)sulfonylamino]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(27(24,25)19-13-11-18(26-2)12-14-19)17-9-7-15(8-10-17)20(23)21-16-5-3-4-6-16/h7-14,16H,3-6H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDIHDIDBZUTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B3594419.png)
![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3594425.png)
![2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B3594429.png)
![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3594433.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B3594451.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3594459.png)
![N-(2-furylmethyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3594466.png)


![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3594498.png)


![N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE](/img/structure/B3594514.png)

